7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine
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Overview
Description
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system that includes pyridine and naphthyridine moieties, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and reduction steps. For example, the reaction of benzylamine with 2-chloronicotinic acid under basic conditions can lead to the formation of the desired naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
2,7-Naphthyridine: Known for its use in medicinal chemistry and similar synthetic routes.
Pyrido[4,3-b]indole: Shares structural similarities and is studied for its anticancer properties.
Uniqueness
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is unique due to its specific benzyl substitution and the fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
389117-35-5 |
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Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C18H17N3/c1-2-5-14(6-3-1)12-21-10-8-17-16(13-21)11-15-7-4-9-19-18(15)20-17/h1-7,9,11H,8,10,12-13H2 |
InChI Key |
ZYCMOIZMVNNJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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